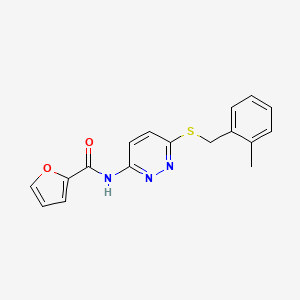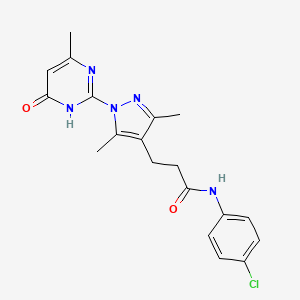![molecular formula C20H16N4O2S B2492130 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207043-28-4](/img/structure/B2492130.png)
4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have attracted significant interest due to their potential bioactive properties, including antioxidant and antimicrobial activities. The core structure of the molecule, incorporating elements such as triazole, thiazole, and the benzo[d][1,3]dioxol-5-yl group, suggests a multifaceted approach to biological activity and chemical reactivity. Research efforts have been directed towards synthesizing derivatives of this compound and evaluating their biological activities (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, including coupling reactions and cyclization processes. These methods aim to introduce various functional groups to the core structure, allowing for the exploration of different chemical and biological properties. For instance, the synthesis of bio-active molecules has involved coupling reactions between diazenyl derivatives and different reagents, followed by evaluations of antioxidant activity (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole belongs to a class of chemicals that have been studied for their potential antimicrobial and antiproliferative activities. Research has indicated that derivatives of thiazole, particularly those linked with the benzo[d][1,3]dioxole moiety, exhibit interesting biological properties. For instance, certain thiazolyl pyrazoline derivatives have shown promise as antimicrobial and anti-proliferative agents, with specific compounds demonstrating significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020). Similarly, thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been identified as potential antimicrobial agents, displaying promising antifungal activity against Aspergillus niger (Nalawade et al., 2019).
Electrochemical and Optical Properties
The electrochemical and optical properties of related compounds have also been a subject of interest. Copolymers containing thiazolo[5,4-d]thiazole units, for instance, have been explored for their electrochromic properties, highlighting their potential in applications requiring solution processability and multichromic features (Akpinar et al., 2013). These findings suggest the broader applicability of such chemical frameworks in developing advanced materials with desirable electronic and optical characteristics.
Antifungal and Antituberculosis Agents
Further research has focused on the development of compounds with significant antifungal and antituberculosis activity. Triazole derivatives, for example, have been synthesized with the aim of identifying potent antifungal and antituberculosis agents, showcasing the potential of these compounds in treating infectious diseases (El Bialy et al., 2011).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of compounds within this chemical class have also been evaluated, with certain derivatives demonstrating significant activity. This underscores the potential of these compounds in pharmaceutical applications, where they could serve as the basis for the development of new drugs with enhanced efficacy against various pathogens and diseases (Rezki, 2016).
Mécanisme D'action
Target of Action
Compounds with a benzo[d][1,3]dioxole structure have been associated with benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Mode of Action
Compounds with similar structures have been synthesized using pd-catalyzed arylation to set the aporphine framework, and noyori asymmetric hydrogenation followed by diastereoselective resolution . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to modulate atp-binding cassette transporters , which play crucial roles in cellular processes such as lipid transport and drug resistance.
Result of Action
Compounds with similar structures have been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBLJQUJWSWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

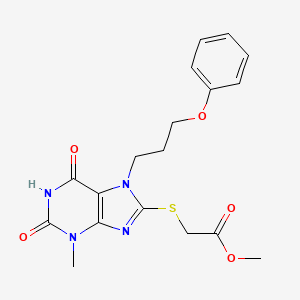
![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)
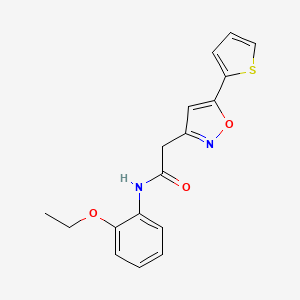
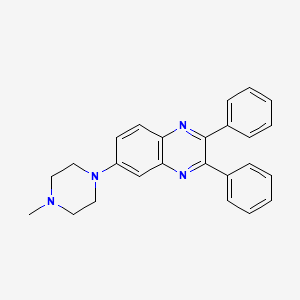
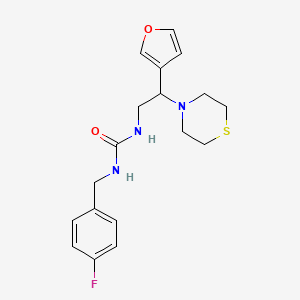
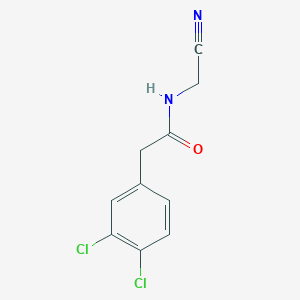
![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)
![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

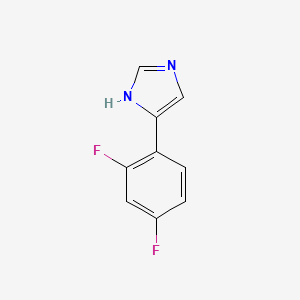
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
